3-Acetamidocyclobutane-1-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-acetamidocyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-4(9)8-6-2-5(3-6)7(10)11/h5-6H,2-3H2,1H3,(H,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBCQIAPJGSVJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CC(C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248563-70-3 | |
| Record name | 3-acetamidocyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Theoretical Frameworks for Cyclobutane Ring Conformations
The cyclobutane (B1203170) ring, a four-membered carbocycle, is characterized by significant ring strain, a combination of angle strain and torsional strain. A planar conformation would impose internal bond angles of 90°, a significant deviation from the ideal tetrahedral angle of 109.5°. This deviation results in substantial angle strain. Furthermore, a planar arrangement would lead to the eclipsing of all hydrogen atoms on adjacent carbon atoms, introducing considerable torsional strain.
To alleviate this inherent strain, the cyclobutane ring adopts a non-planar, puckered conformation. This puckering, often described as a "butterfly" or folded state, allows for a reduction in torsional strain as the C-H bonds on adjacent carbons move away from a fully eclipsed arrangement. However, this puckering slightly decreases the internal bond angles, thereby marginally increasing the angle strain. The final, most stable conformation is a delicate balance between these opposing energetic factors.
The degree of puckering is a critical parameter in describing the conformation of a cyclobutane ring. It is typically defined by a puckering angle (φ), which is the dihedral angle between the two planes defined by three carbon atoms each (e.g., C1-C2-C3 and C1-C4-C3). In unsubstituted cyclobutane, this puckering angle is approximately 35°. The ring can undergo a rapid interconversion between two equivalent puckered conformations, a process known as ring-flipping or pseudo-rotation, by passing through a higher-energy planar transition state.
Impact of Stereochemistry of 3 Acetamidocyclobutane 1 Carboxylic Acid on Molecular Architecture
In the cis-isomer , the acetamido and carboxylic acid groups are on the same side of the cyclobutane (B1203170) ring. In a puckered conformation, these substituents can adopt either a diequatorial-like or a diaxial-like orientation. The diequatorial conformation is generally more stable as it minimizes steric hindrance between the substituents and the ring hydrogens. However, the possibility of intramolecular hydrogen bonding between the acetamido and carboxylic acid groups in a diaxial-like conformation could potentially stabilize this arrangement, depending on the solvent environment.
In the trans-isomer , the substituents are on opposite sides of the ring. In a puckered conformation, one substituent will be in an equatorial-like position and the other in an axial-like position. The relative stability of the two possible ring-flipped conformations will depend on the steric bulk of the acetamido and carboxylic acid groups. The conformation where the larger group occupies the more spacious equatorial position is typically favored.
The specific puckering angle and the preferred orientation of the substituents in both cis- and trans-3-Acetamidocyclobutane-1-carboxylic acid would be definitively determined by experimental methods such as X-ray crystallography or NMR spectroscopy, or through theoretical calculations.
Influence of Substituents on Preferred Conformational States Relevant to Molecular Interactions
The nature of the acetamido and carboxylic acid substituents plays a crucial role in dictating the preferred conformational states of the cyclobutane (B1203170) ring and, consequently, how the molecule presents itself for intermolecular interactions.
The carboxylic acid group is capable of acting as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl oxygen). The acetamido group also possesses a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). These functional groups can engage in both intramolecular and intermolecular hydrogen bonding.
Intermolecular Hydrogen Bonding: The ability of both substituents to form hydrogen bonds is critical for interactions with biological macromolecules, such as enzymes or receptors. The specific spatial arrangement of these hydrogen bond donors and acceptors, dictated by the ring's conformation and the cis/trans stereochemistry, will determine the molecule's binding affinity and specificity. For example, a diequatorial arrangement of substituents in the cis-isomer would present the functional groups in a different spatial orientation compared to the axial/equatorial arrangement in the trans-isomer, leading to different interaction profiles.
The solvent environment also significantly influences the conformational preferences. In polar, protic solvents, intermolecular hydrogen bonding with the solvent can compete with and disrupt intramolecular hydrogen bonds, potentially leading to a different preferred conformation compared to nonpolar environments.
Below is a table summarizing the key conformational features and potential interactions:
| Feature | cis-3-Acetamidocyclobutane-1-carboxylic acid | trans-3-Acetamidocyclobutane-1-carboxylic acid |
| Substituent Orientation | Diequatorial (generally favored) or Diaxial | Axial/Equatorial |
| Potential Intramolecular H-Bonding | Yes, between acetamido and carboxylic acid groups | Less likely due to larger distance between groups |
| Dominant Intermolecular Interactions | Hydrogen bonding (donor and acceptor) | Hydrogen bonding (donor and acceptor) |
| Influence of Stereochemistry | Presents functional groups on the same face of the ring | Presents functional groups on opposite faces of the ring |
Applications in Medicinal Chemistry and Ligand Design Research
Design Principles for Incorporating 3-Acetamidocyclobutane-1-carboxylic Acid as a Conformationally Constrained Scaffold
The utility of this compound as a conformationally constrained scaffold lies in its rigid cyclobutane (B1203170) core. This rigidity reduces the number of accessible conformations compared to more flexible linear counterparts, which can be advantageous in drug design. By pre-organizing the pharmacophoric groups in a bioactive conformation, the entropic penalty upon binding to a biological target is minimized, potentially leading to enhanced binding affinity and selectivity.
The design principles for incorporating this scaffold are rooted in the concept of "privileged structures," which are molecular frameworks that can bind to multiple biological targets. mdpi.com The cyclobutane ring system of this compound serves as such a platform. nih.gov Its stereochemistry and substitution patterns can be precisely controlled during synthesis, allowing for the systematic exploration of chemical space around a target. nih.govmdpi.com The amide and carboxylic acid functionalities provide key hydrogen bonding interactions and attachment points for further derivatization, making it a versatile component in creating focused compound libraries. wiley-vch.de
The conformational restriction imposed by the cyclobutane ring can also be a critical tool for optimizing the therapeutic activity of pharmaceuticals. nih.gov This approach has been successfully used to expand the chemical diversity and improve the performance of molecules targeting specific proteins. nih.gov
Peptidomimetic Design and Synthesis Incorporating this compound
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. nih.govnih.govmdpi.com this compound is an attractive building block for peptidomimetic design due to its ability to introduce conformational constraints.
Mimicry of Peptide Secondary Structures (e.g., Turns, Helices)
The rigid nature of the cyclobutane ring allows it to serve as a scaffold to mimic peptide secondary structures like β-turns and helices. nih.govethz.ch These secondary structures are often crucial for the biological activity of peptides, mediating interactions with their receptors. By replacing a portion of a peptide sequence with this compound or its derivatives, it is possible to create a peptidomimetic that maintains the correct spatial orientation of key side chains for receptor binding.
Computational studies on model peptides containing 1-aminocyclobutane-1-carboxylic acid residues, a related compound, have shown that they can adopt conformations characteristic of various regular structures, including α-helices, 3(10)-helices, and γ-turns. nih.gov These findings have significant implications for the rational design of peptidomimetics with predictable three-dimensional structures.
Enhancement of Proteolytic Stability in Peptide Analogs
A major drawback of using peptides as therapeutic agents is their susceptibility to degradation by proteases. researchgate.netnih.govnih.govresearchgate.net Incorporating unnatural amino acids, such as this compound, into a peptide sequence can significantly enhance its stability against proteolytic cleavage. researchgate.netnih.govresearchgate.netunicam.it Proteases are highly specific enzymes that recognize and cleave peptide bonds between specific L-amino acid residues. researchgate.net The introduction of a non-natural, sterically hindered scaffold like the cyclobutane ring disrupts this recognition, rendering the resulting peptide analog resistant to enzymatic degradation. nih.gov
Investigation of this compound Derivatives as Enzyme Inhibitors
The unique structural features of this compound make it a valuable scaffold for the design of enzyme inhibitors. nih.govnih.govnih.gov The carboxylic acid group can mimic the substrate's carboxylate, while the acetamido group and the cyclobutane ring can be modified to achieve specific interactions with the enzyme's active site. nih.gov
Mechanism-Based Inactivation Studies
While specific mechanism-based inactivation studies involving this compound are not extensively detailed in the provided context, the general principles can be applied. Mechanism-based inhibitors, or suicide inhibitors, are unreactive compounds that are converted into a highly reactive species by the target enzyme's catalytic mechanism. This reactive species then irreversibly inactivates the enzyme. The design of such inhibitors often involves incorporating a latent reactive group that is unmasked upon enzymatic processing. The cyclobutane ring, with appropriate functionalization, could potentially be designed to undergo ring-opening or other transformations within the enzyme active site, leading to covalent modification and inactivation.
Targeted Enzyme Families and Inhibition Profiles
Derivatives of cyclobutane carboxylic acids have been investigated as inhibitors for a variety of enzyme families. For instance, derivatives of 1-aminocyclobutanecarboxylic acid have shown promising results as succinate (B1194679) dehydrogenase inhibitors with significant antifungal activity. nih.gov
| Compound/Derivative | Target Enzyme/Family | Inhibition Profile/Activity | Reference |
| 1-Aminocyclobutanecarboxylic acid derivatives | Succinate Dehydrogenase (SDH) | Antifungal activity, with some compounds showing IC50 values comparable to or better than existing fungicides. nih.gov | nih.gov |
| 3-(Octadecanoylaminomethyl)indole-2-carboxylic acid derivatives | Cytosolic Phospholipase A2 | The most active inhibitor showed an IC50 of 8 microM. nih.gov | nih.gov |
| 4-Quinolone-3-carboxylic acids | Protein Tyrosine Phosphatase 1B (PTP1B) | Act as competitive inhibitors, with some derivatives showing cell permeability and enhancement of insulin (B600854) signaling. nih.gov | nih.gov |
Structure-Activity Relationship (SAR) Studies for Biological Target Modulation
The therapeutic potential of this compound and its derivatives is being actively explored through detailed structure-activity relationship (SAR) studies. These investigations systematically modify the core structure to understand how chemical changes influence biological activity, aiming to optimize potency, selectivity, and pharmacokinetic properties.
A key area of investigation involves the strategic use of the cyclobutane core to create conformationally restricted analogues of known bioactive molecules. For instance, the cyclobutane ring can serve as a bioisosteric replacement for more flexible structural motifs, such as an ethylene (B1197577) moiety, in the design of receptor agonists. nuph.edu.ua This approach has been successfully applied in the synthesis of ligands for the GPR40 receptor, a target for type 2 diabetes. By incorporating the 3-(4-hydroxyphenyl)cyclobutane-1-carboxylic acid scaffold, researchers have developed novel agonists with micromolar activity. nuph.edu.uaresearchgate.net The cis- and trans-isomers of these derivatives have been synthesized and evaluated, demonstrating that the stereochemistry of the cyclobutane ring is a critical determinant of biological activity. nuph.edu.uaresearchgate.net
Furthermore, the 1,3-disubstituted cyclobutane carboxylic acid framework is a key component in the development of potent inverse agonists for the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt). researchgate.netnih.govnih.gov RORγt is a nuclear receptor that plays a crucial role in the differentiation of T-helper 17 (Th17) cells, which are implicated in various autoimmune diseases. The cis-1,3-disubstituted cyclobutane carboxylic acid scaffold is one of the three essential fragments of TAK-828F, a clinical candidate for the treatment of autoimmune diseases. researchgate.netnih.govnih.gov The rigid nature of the cyclobutane ring helps to correctly orient the other pharmacophoric elements for optimal binding to the receptor.
While direct SAR studies on this compound itself are not extensively published, the principles derived from related cyclobutane structures are highly relevant. Modifications to the acetamido group, such as altering the acyl substituent or replacing it with other functional groups, would be expected to significantly impact interactions with biological targets. Similarly, the carboxylic acid can be converted to various esters or amides to modulate properties like cell permeability and metabolic stability. For example, the amidation of carboxylic acids is a common strategy to introduce new hydrogen bond donors and acceptors, potentially increasing binding affinity to target enzymes or receptors. nih.gov
The following table summarizes the key structural features of related cyclobutane carboxylic acid derivatives and their impact on biological activity:
| Structural Feature | Biological Target | Impact on Activity | Reference |
| cis-1,3-disubstituted cyclobutane carboxylic acid | RORγt | Essential scaffold for potent inverse agonists. | researchgate.netnih.govnih.gov |
| cis- and trans-3-(4-hydroxyphenyl)cyclobutane-1-carboxylic acid | GPR-40 | Stereochemistry influences agonist activity. | nuph.edu.uaresearchgate.net |
| Carboxamido analogues of morphine | Opioid Receptors | Replacement of a hydroxyl with a carboxamido group altered binding affinity. | nih.gov |
Exploration as Building Blocks for Receptor Ligands and Molecular Probes
The rigid framework of this compound makes it an attractive building block for the synthesis of more complex molecules, including receptor ligands and molecular probes. The defined spatial orientation of the substituents on the cyclobutane ring allows for the precise positioning of pharmacophoric groups to interact with specific binding sites on biological targets.
In the context of receptor ligand design, the cyclobutane scaffold can be used to mimic or constrain the conformation of endogenous ligands or known drugs. This can lead to enhanced selectivity for a particular receptor subtype or an improved pharmacological profile. The synthesis of analogues of the opioid peptide morphiceptin, where proline was replaced with 2-aminocyclopentane carboxylic acid, demonstrates the utility of cyclic amino acids in peptidomimetics. Although not a cyclobutane, this work highlights the principle of using constrained scaffolds to probe receptor-ligand interactions.
The development of molecular probes for bio-imaging is another promising application for this compound. rsc.orgnih.gov Fluorescent probes, for instance, are invaluable tools for visualizing biological processes in real-time. nih.gov The carboxylic acid group of this compound can be readily functionalized with a fluorophore, while the acetamido group or other positions on the cyclobutane ring can be modified to incorporate a targeting moiety that directs the probe to a specific receptor or enzyme. rsc.org The design of such probes requires a careful balance of properties, including high binding affinity and selectivity for the target, as well as appropriate photophysical characteristics of the fluorescent reporter. rsc.org
The synthesis of stable molecular probes often involves the formation of robust chemical linkages, such as amide bonds. The carboxylic acid functionality of this compound is ideally suited for this purpose, allowing for its conjugation to various reporter molecules or targeting ligands.
Computational Chemistry and Molecular Modeling Studies of 3 Acetamidocyclobutane 1 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Conformation
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and preferred conformations of 3-Acetamidocyclobutane-1-carboxylic acid. Methods such as Density Functional Theory (DFT) are utilized to calculate various molecular properties. For instance, geometry optimization using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) can predict the most stable three-dimensional arrangement of the atoms. mdpi.com
These calculations reveal the distribution of electron density, which is crucial for understanding the molecule's reactivity. The locations of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) indicate the most probable sites for electrophilic and nucleophilic attack, respectively. Furthermore, calculated thermodynamic parameters, such as the enthalpy of formation, provide data on the molecule's stability. mdpi.com The puckering of the cyclobutane (B1203170) ring, a key conformational feature, can also be precisely described. researchgate.net
Table 1: Predicted Physicochemical Properties of this compound This table presents predicted data for illustrative purposes based on computational methods.
| Property | Predicted Value | Method/Reference |
|---|---|---|
| Molecular Formula | C7H11NO3 | PubChem uni.lu |
| Molecular Weight | 157.17 g/mol | PubChem uni.lu |
| XLogP3 | -0.4 | PubChem uni.lu |
| Hydrogen Bond Donors | 2 | PubChem uni.lu |
| Hydrogen Bond Acceptors | 3 | PubChem uni.lu |
Molecular Dynamics Simulations for Conformational Landscapes and Flexibility
While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. mdpi.com By simulating the movements of atoms and bonds, MD can explore the conformational landscape of this compound in a solvent environment, typically water, to mimic physiological conditions. frontiersin.org
MD simulations can reveal the flexibility of the cyclobutane ring and the rotational freedom of the acetamido and carboxylic acid groups. This information is critical for understanding how the molecule might adapt its shape to fit into a biological target's binding site. frontiersin.org Properties such as the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) can be calculated to quantify the stability and flexibility of different parts of the molecule. frontiersin.org
Molecular Docking and Binding Affinity Predictions with Biological Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein or enzyme. ajchem-a.commdpi.com For this compound and its derivatives, docking studies can identify potential biological targets and predict the binding affinity. The process involves placing the ligand into the binding site of a receptor and using a scoring function to estimate the strength of the interaction, often expressed as a binding energy in kcal/mol. mdpi.comnih.gov
These studies can elucidate key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. nih.gov For example, the amide and carboxylic acid groups of the molecule are likely to form hydrogen bonds, which are crucial for molecular recognition. ajchem-a.com
Table 2: Illustrative Molecular Docking Results for this compound with Hypothetical Targets This table presents hypothetical data for illustrative purposes.
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | 5IKR | -6.5 | Arg120, Tyr355, Ser530 |
| GABA Transaminase | 1OHV | -5.8 | Lys329, Arg443 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govmdpi.com In the context of this compound, a QSAR study would involve synthesizing and testing a library of derivatives with modifications to the core scaffold. rasayanjournal.co.in
By calculating various molecular descriptors (e.g., physicochemical, topological, and electronic properties) for each derivative, a statistical model can be built to predict the activity of new, unsynthesized compounds. nih.gov This allows for the rational design of more potent molecules by identifying the key structural features that contribute to the desired biological effect. nih.govrasayanjournal.co.in
De Novo Design and Virtual Screening Approaches Utilizing this compound Motifs
The this compound scaffold can be used as a starting point in de novo design and virtual screening campaigns to discover novel drug candidates. nih.govmdpi.com De novo design algorithms can build new molecules atom-by-atom or by combining molecular fragments within the constraints of a target's binding site. arxiv.org The cyclobutane core provides a three-dimensional structure that is often desirable in modern drug discovery. researchgate.net
Virtual screening involves computationally searching large libraries of compounds to identify those that are most likely to bind to a drug target. nih.gov Libraries containing the this compound motif can be screened against various biological targets to identify potential hits for further experimental validation.
Future Directions and Emerging Research Opportunities for 3 Acetamidocyclobutane 1 Carboxylic Acid
Development of Novel Synthetic Methodologies with Enhanced Efficiency
The advancement of research into 3-acetamidocyclobutane-1-carboxylic acid and its derivatives is intrinsically linked to the availability of efficient and scalable synthetic routes. While methods exist for the synthesis of functionalized cyclobutanes, there remains a significant opportunity to develop more streamlined, cost-effective, and stereocontrolled processes.
Emerging strategies that could be applied to enhance the synthesis of this scaffold include:
Catalytic C–H Functionalization: This modern synthetic approach treats C-H bonds as latent functional groups, offering a more atom- and step-economical pathway to complex molecules. nih.gov Applying C-H functionalization logic could enable the direct introduction of the acetamido group or other functionalities onto a cyclobutane-1-carboxylic acid core, bypassing the need for pre-functionalized starting materials. nih.govnih.gov Research has shown that even challenging methylene (B1212753) C–H bonds on a cyclobutane (B1203170) ring can be effectively functionalized under palladium catalysis. nih.gov
Strain-Release Driven Transformations: The inherent ring strain of bicyclo[1.1.0]butanes (BCBs) can be harnessed as a thermodynamic driving force for chemical transformations. researchgate.net Developing methods that utilize the ring-opening of BCB precursors could provide rapid and efficient access to polysubstituted cyclobutane derivatives, including analogs of this compound. researchgate.net
Asymmetric Catalysis: To fully exploit the potential of this scaffold in chiral environments (e.g., as a ligand or pharmaceutical agent), the development of enantioselective synthetic methods is paramount. Future work should explore asymmetric hydrogenations, cycloadditions, or organocatalytic functionalizations to access specific stereoisomers of the target compound with high enantiomeric purity. mdpi.com
A summary of potential synthetic strategies is presented in Table 1.
| Synthetic Strategy | Description | Potential Advantages | Relevant Findings |
| Optimized Linear Synthesis | Improving existing multi-step routes from precursors like 3-oxocyclobutane-1-carboxylic acid. google.comnih.gov | Scalability, utilization of available starting materials. | New methods for precursor synthesis aim to be simpler, milder, and more suitable for industrial production. google.com |
| Catalytic C–H Functionalization | Directing-group assisted or catalytic functionalization of C-H bonds on the cyclobutane ring. nih.govnih.gov | High atom economy, reduced step count, novel disconnections. | Cyclobutane substrates have shown high reactivity and diastereoselectivity in palladium-catalyzed C-H arylations. nih.gov |
| Strain-Release Synthesis | Ring-opening of highly strained precursors like bicyclo[1.1.0]butanes (BCBs) with various reagents. researchgate.net | Rapid construction of complex, polyfunctionalized cyclobutanes. | Regiodivergent methods can control the addition of functional groups to the cyclobutane scaffold. researchgate.net |
| Asymmetric Organocatalysis | Use of small chiral organic molecules to catalyze the enantioselective functionalization of cyclobutane precursors. mdpi.com | Metal-free, environmentally benign, high enantioselectivity. | Enantioselective α-alkylation of cyclobutanones has been achieved via SOMO (Singly Occupied Molecular Orbital) catalysis. mdpi.com |
Exploration of Untapped Biological Targets and Disease Areas
The cyclobutane ring is an increasingly appreciated motif in medicinal chemistry. Its rigid, puckered structure serves as a bioisostere for other groups (like alkenes or larger rings), providing conformational restriction that can enhance binding affinity, selectivity, and metabolic stability. wiley-vch.de The carboxylic acid moiety is also a cornerstone of drug design, found in over 450 marketed drugs, where it often acts as a critical binding element through hydrogen bonding or ionic interactions. nih.gov
The combination of these features in this compound makes it a prime candidate for drug discovery programs. Future research should focus on leveraging this scaffold to explore novel biological targets.
Enzyme Inhibition: The carboxylic acid can mimic the substrate of various enzymes, particularly proteases and metalloenzymes. The acetamido group and the cyclobutane core can be systematically modified to occupy specific sub-pockets of an enzyme's active site, leading to potent and selective inhibitors.
Receptor Modulation: The rigid scaffold can position the key pharmacophoric elements (the amide and carboxylate) in a precise three-dimensional arrangement to interact with receptors, such as G-protein coupled receptors (GPCRs).
Bioisosteric Replacement: The carboxylic acid group, while often beneficial, can sometimes lead to poor membrane permeability or metabolic liabilities. nih.gov A significant area of future research involves the synthesis of derivatives where the carboxylate is replaced with known bioisosteres (e.g., tetrazoles, hydroxamic acids, or acylsulfonamides) to improve pharmacokinetic properties while retaining biological activity. wiley-vch.denih.gov This could open up applications against targets in the central nervous system, which are notoriously difficult for charged molecules to access. wiley-vch.de
Potential disease areas for exploration are broad and could include oncology, immunology, and infectious diseases, where cyclobutane-containing compounds have already shown promise.
Integration into Macrocyclic and Supramolecular Architectures
The well-defined, rigid geometry of the cyclobutane ring makes it an excellent building block for the construction of larger, highly organized molecular systems. The bifunctional nature of this compound, with its orthogonal amide and carboxylic acid groups, provides ideal anchor points for covalent assembly into more complex architectures.
Future research in this domain could pursue:
Macrocycle Synthesis: The compound can be used as a "corner" or "turn" element in the synthesis of novel macrocycles. The constrained geometry of the cyclobutane ring would impart a predictable three-dimensional structure to the resulting macrocycle, a feature that is highly desirable for creating molecules that can bind to challenging targets like protein-protein interfaces.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxylic acid can act as a ligand to coordinate with metal ions. The amide group can participate in hydrogen-bonding networks, directing the self-assembly process to form ordered, crystalline materials. Adamantane-based dicarboxylic acids have been used to create such polymers, suggesting a similar potential for cyclobutane-based systems. mdpi.com
Supramolecular Self-Assembly: Beyond covalent bonds, the hydrogen-bonding capabilities of both the amide and carboxylic acid functionalities can be exploited to guide the self-assembly of molecules into higher-order structures like nanotubes, vesicles, or gels. Research has demonstrated that principles of crystal engineering can be used to construct complex, multi-substituted cyclobutanes, indicating the potential for using these scaffolds in a controlled, supramolecular fashion.
Advancements in High-Throughput Synthesis and Screening of Libraries Based on the Compound
Drug discovery and materials science increasingly rely on the rapid synthesis and screening of large numbers of compounds. The this compound scaffold is an ideal starting point for the creation of focused compound libraries for high-throughput screening (HTS).
The two distinct functional groups—the carboxylic acid and the amine (after hydrolysis of the acetyl group) or the amide itself—allow for combinatorial derivatization.
The carboxylic acid can be converted into a wide array of amides, esters, or other derivatives. ajchem-a.com
The acetamido group can be varied by starting with different acylating agents, or the corresponding amino-cyclobutane carboxylic acid can be reacted with a diverse set of building blocks.
Future research should focus on integrating this scaffold with automated synthesis platforms. Miniaturized and automated technologies enable "on-the-fly" synthesis of compound libraries in micro-well plate formats, followed by immediate in situ biological screening. This approach dramatically accelerates the discovery of new "hit" compounds by exploring a wider chemical space more efficiently and with less material waste.
| Library Generation Approach | Description | Potential Application |
| Combinatorial Chemistry | Systematically reacting the scaffold's two functional groups with diverse sets of chemical building blocks. | Generation of a large library of distinct but related compounds for primary screening against a biological target. |
| Diversity-Oriented Synthesis | Employing a series of reactions to create structurally diverse and complex molecules from the simple scaffold. | Exploration of novel chemical space to identify compounds with unexpected biological activities. |
| Automated Nanoscale Synthesis | Using robotic liquid handlers to perform reactions on a nanomole scale in high-density plates for direct screening. | Rapidly finding initial hits for a new drug target by screening thousands of freshly made compounds. |
Applications in Chemical Biology Tool Development
Chemical biology relies on the use of small molecules to study and manipulate biological systems. The rigid this compound scaffold provides an excellent foundation for the design of sophisticated chemical probes.
Future directions in this area include:
Activity-Based Probes (ABPs): Derivatives can be designed to act as ABPs to study enzyme activity directly in complex biological samples. This would involve incorporating a reactive "warhead" that covalently binds to the active site of a target enzyme, along with a reporter tag (e.g., a fluorophore or biotin) for detection and identification. The carboxylic acid or amine provides a convenient attachment point for the reporter tag.
Photoaffinity Probes: By incorporating a photoreactive group (like a diazirine or benzophenone), derivatives of the compound could be used to map binding interactions. Upon UV irradiation, the probe forms a covalent bond with its binding partner, allowing for subsequent isolation and identification of previously unknown targets.
Bifunctional Molecules: The scaffold is suitable for developing bifunctional molecules like PROTACs (Proteolysis-Targeting Chimeras). One end of the molecule could be designed to bind to a protein of interest, while the other end, linked via the scaffold, would recruit an E3 ubiquitin ligase to trigger the degradation of the target protein. The defined geometry of the cyclobutane ring would be critical for controlling the distance and orientation between the two binding elements. The facile functionalization of carboxylic acids makes them useful for creating such probes. nih.gov
The development of these tools would not only advance our understanding of fundamental biology but also aid in the validation of new drug targets.
Q & A
Q. Advanced Research Focus
- pH stability assays : Incubate the compound in buffers (pH 2–9) at 37°C and quantify degradation via UV-Vis spectroscopy (λ = 210–230 nm for carboxylic acid absorption).
- Oxidative stress testing : Use hydrogen peroxide or liver microsomes to simulate metabolic breakdown.
- Data normalization : Include internal standards (e.g., deuterated analogs) to correct for matrix effects in biological samples .
What computational tools are best suited for predicting the compound’s solubility and permeability in drug formulation studies?
Q. Advanced Research Focus
- Quantum mechanical (QM) methods : Calculate logP values via COSMO-RS or ALOGPS.
- Molecular docking : Assess interactions with lipid bilayers (e.g., using GROMACS) to predict membrane permeability.
- Machine learning : Train models on public datasets (e.g., PubChem BioAssay) to estimate aqueous solubility based on molecular descriptors .
How to address discrepancies in NMR spectral data across different solvent systems?
Advanced Research Focus
Chemical shift variations (e.g., Δδ > 0.5 ppm for acetamide protons) may arise from solvent polarity or hydrogen-bonding effects. Mitigation strategies:
- Standardize solvents : Use deuterated DMSO or CDCl₃ for comparative studies.
- Variable-temperature NMR : Identify dynamic processes (e.g., ring puckering) causing signal broadening.
- Add shift reagents : Eu(fod)₃ resolves overlapping peaks in crowded spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
